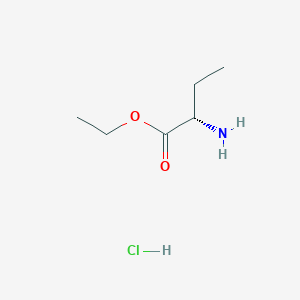

(S)-Ethyl 2-aminobutanoate hydrochloride

Description

Significance as a Chiral Amino Acid Derivative in Contemporary Organic Chemistry

(S)-Ethyl 2-aminobutanoate hydrochloride, an ester derivative of the non-proteinogenic amino acid (S)-2-aminobutanoic acid, holds considerable significance in modern organic chemistry primarily due to its chiral nature. As a chiral building block, it serves as a valuable starting material for the synthesis of more complex, optically pure molecules. enamine.netmoldb.com The presence of a stereocenter at the alpha-carbon makes it a crucial component in asymmetric synthesis, where the control of stereochemistry is paramount. This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereoisomeric form. enamine.net The development of new drugs increasingly relies on the use of such chiral synthons for hit-to-lead optimization and even in the initial stages of identifying efficient hit compounds. enamine.net

The utility of this compound and its parent amino acid lies in their ability to introduce a specific stereochemical configuration into a target molecule. This is fundamental in the interaction between a drug and its biological target, which are themselves chiral. enamine.net Consequently, this compound is frequently employed in the synthesis of active pharmaceutical ingredients (APIs) where a specific enantiomer is required to elicit the desired therapeutic effect while minimizing potential adverse effects associated with other isomers. enamine.net

Overview of Research Trajectories and Academic Relevance

Research involving this compound and its derivatives has largely been driven by its application in pharmaceutical synthesis. A significant research trajectory has been its use as a key intermediate in the synthesis of antiepileptic drugs, most notably Levetiracetam. google.com Methodologies for the asymmetric synthesis of Levetiracetam often involve (S)-2-aminobutyric acid or its derivatives, highlighting the academic and industrial relevance of these compounds.

Academic research has focused on developing efficient and stereoselective methods for the synthesis of (S)-2-aminobutanoic acid and its esters. These include methods like the Strecker reaction using chiral auxiliaries to establish the desired stereochemistry. Furthermore, investigations into novel synthetic routes from readily available starting materials, such as L-(+)-methionine, demonstrate the ongoing efforts to improve the accessibility of this important chiral building block. google.com The continuous development of synthetic protocols, including continuous-flow processes, for producing enantiomerically pure intermediates like (S)-Ethyl 2-aminobutanoate underscores its sustained importance in the field of organic synthesis. rsc.org

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 g/mol bldpharm.com |

| Physical Form | Solid |

| Purity | ≥97% cenmed.com |

| Storage Temperature | 2-8°C under an inert atmosphere bldpharm.com |

Structural Information

| Identifier | Value |

| IUPAC Name | ethyl (2S)-2-aminobutanoate;hydrochloride |

| SMILES | CCC@HC(OCC)=O.[H]Cl bldpharm.com |

| InChI Key | SWNBPYRQCHSZSE-JEDNCBNOSA-N |

| CAS Number | 91462-82-7 bldpharm.comcenmed.com |

| MDL Number | MFCD11848830 bldpharm.com |

| PubChem CID | 12844024 cenmed.comcenmed.com |

Synthesis and Production

A common method for the preparation of this compound involves the esterification of (S)-2-aminobutanoic acid. One documented synthesis describes the suspension of (S)-2-aminobutanoic acid hydrochloride salt in methanol (B129727), followed by the dropwise addition of thionyl chloride at a low temperature. The reaction mixture is then stirred for an extended period, and after workup, the desired methyl ester hydrochloride is obtained as a white solid. google.com A similar procedure using ethanol (B145695) would yield the corresponding ethyl ester.

Another synthetic approach starts from different precursors. For instance, a multi-step synthesis has been reported starting from L-(+)-methionine. This process involves several stages, including hydroxylation, bromination, esterification to a methyl ester, and catalytic hydrogenation to remove the bromine, ultimately yielding S-2-aminobutyric acid methyl ester. google.com This intermediate can then be used to produce other derivatives.

Furthermore, asymmetric synthesis strategies, such as the Strecker reaction, can be employed to produce the precursor (S)-2-aminobutyric acid hydrochloride. This method involves the reaction of propanaldehyde with sodium cyanide and a chiral amine, followed by hydrolysis to yield the enantiomerically pure amino acid hydrochloride.

Applications in Scientific Research

The primary application of this compound in scientific research is its role as a crucial intermediate in the synthesis of pharmaceuticals. Its bifunctional nature, possessing both an amine and an ester group, along with its defined stereochemistry, makes it a versatile building block.

A prominent example of its application is in the synthesis of the antiepileptic drug Levetiracetam ((S)-α-ethyl-2-oxo-1-pyrrolidineacetamide). google.com In the synthesis of Levetiracetam, the related intermediate (S)-2-aminobutyramide hydrochloride is a key precursor. google.com This amide is typically derived from (S)-2-aminobutyric acid or its esters, such as (S)-Ethyl 2-aminobutanoate.

The research applications extend to the development of various chiral organic molecules, including other physiologically active substances and complex molecular architectures where the introduction of a specific chirality is essential. enamine.netgoogle.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (2S)-2-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNBPYRQCHSZSE-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereoselective Preparative Strategies for S Ethyl 2 Aminobutanoate Hydrochloride

Principles of Chirality Control in (S)-Ethyl 2-aminobutanoate Hydrochloride Synthesis

Controlling the stereochemistry at the C2 carbon is the central challenge in the synthesis of this compound. The two primary objectives are to preserve the existing stereocenter of the starting material and to enhance the enantiomeric purity of the final product.

Maintaining Stereochemical Integrity

The synthesis of amino acid esters from their corresponding free amino acids is susceptible to racemization, a process that diminishes the optical purity of the product. The α-proton of an amino acid is acidic and can be abstracted under certain conditions, leading to a planar enolate intermediate which can be protonated from either face, resulting in a mixture of enantiomers.

During esterification, particularly under harsh acidic or basic conditions or at elevated temperatures, the risk of racemization increases. Therefore, synthetic methods are designed to maintain the stereochemical integrity of the chiral center. Mild reaction conditions are a key strategy. For instance, the use of trimethylchlorosilane (TMSCl) in methanol (B129727) allows for the esterification of amino acids at room temperature, which helps to prevent racemization. Another approach involves the temporary incorporation of a chiral auxiliary, a stereogenic group that controls the stereochemical outcome of a reaction. This method not only preserves but can also induce the desired chirality. google.comelsevierpure.com

Strategies for Enantiomeric Excess Enhancement

When the starting material is a racemic or an enantiomerically impure mixture, strategies must be employed to enhance the enantiomeric excess (ee). One of the most effective methods is enzymatic resolution. This technique utilizes the high stereoselectivity of enzymes to differentiate between enantiomers.

For example, Penicillin Acylase G can be used to selectively hydrolyze the (S)-enantiomer of a racemic N-acylated amino acid ester, leaving the desired (R)-enantiomer untouched, or vice-versa depending on the enzyme and substrate. chemicalbook.com Similarly, L-specific acylase enzymes, such as those derived from Thermococcus litoralis or Aspergillus melleus, can selectively hydrolyze racemic N-protected-2-aminobutyric acid, allowing for the separation of the desired (S)-enantiomer. google.com This bio-resolution approach is highly effective for producing intermediates with very high optical purity.

Direct Esterification Approaches to this compound from Chiral Precursors

The most direct route to this compound is the esterification of the chiral precursor, (S)-2-aminobutanoic acid. This method's success hinges on the optimization of catalysts and reaction conditions to maximize yield while preserving the stereochemical integrity.

Optimization of Acidic Catalysis and Reaction Conditions

Acid-catalyzed esterification, often referred to as Fischer esterification, is a common method for synthesizing amino acid esters. The reaction involves heating the amino acid in the corresponding alcohol (ethanol in this case) in the presence of a strong acid catalyst.

Commonly used catalysts include sulfuric acid (H₂SO₄), hydrogen chloride (HCl) gas, and thionyl chloride (SOCl₂). google.comresearchgate.netnih.gov The choice of catalyst can significantly impact the reaction's efficiency. For instance, studies on amino acid esterification have shown that sulfuric acid can be a more effective catalyst than other mineral acids like HCl or HNO₃ under certain conditions. researchgate.nettcd.ie Thionyl chloride is another highly effective reagent; it reacts with the alcohol to generate HCl in situ, which then catalyzes the esterification. google.comthieme-connect.com

Reaction conditions such as temperature and water removal are critical. The esterification is an equilibrium reaction, and the continuous removal of water is necessary to drive the reaction towards the product side. tcd.ie This is often achieved by heating the reaction mixture to reflux. A patent describing the synthesis of the methyl ester analog, methyl (S)-2-aminobutyrate hydrochloride, details a process where (S)-2-aminobutyric acid is heated to 55°C in methanol after bubbling HCl gas through the mixture. google.com Another method involves cooling the suspension of the amino acid hydrochloride in alcohol to below 5°C before the dropwise addition of thionyl chloride, followed by stirring for an extended period at room temperature. google.com

A milder and more convenient method involves using trimethylchlorosilane (TMSCl) as a promoter. This approach allows the reaction to proceed at room temperature, which is advantageous for preventing racemization. researchgate.net

| Catalyst | Alcohol | Temperature | Key Conditions | Reference |

| H₂SO₄ | Ethanol (B145695) | Reflux (90°C) | Continuous removal of water to shift equilibrium. | nih.gov |

| HCl (gas) | Methanol | 55°C | HCl gas bubbled through the mixture. | google.com |

| SOCl₂ | Methanol | 0°C to RT | Slow addition of thionyl chloride at low temperature. | google.comthieme-connect.com |

| TMSCl | Methanol | Room Temp. | Milder conditions, good for maintaining stereochemical integrity. | researchgate.net |

Investigation of Yield and Stereochemical Purity

The effectiveness of an esterification method is judged by its chemical yield and the stereochemical purity of the resulting ester. High yields are desirable for process efficiency. For example, the esterification of L-phenylalanine with ethanol using a sulfuric acid catalyst has been reported to yield 78.1% of the corresponding ethyl ester. nih.gov Using thionyl chloride or HCl gas, the synthesis of methyl (S)-2-aminobutyrate hydrochloride from (S)-2-aminobutyric acid has been demonstrated in high yields. google.com The TMSCl-mediated esterification of various amino acids in methanol also provides good to excellent yields, often comparable to or higher than traditional methods. researchgate.net

Maintaining high stereochemical purity is crucial. The enantiomeric excess (ee) of the product is a key measure of this purity. For related compounds, methods have been developed that achieve excellent results, with enantiomeric excesses reported as high as 99.9%. chemicalbook.com Careful selection of mild reaction conditions, such as those used in the TMSCl method, is a primary strategy for minimizing racemization and ensuring the final product has high stereochemical purity.

Reductive Amination Strategies for this compound

An alternative to direct esterification is the asymmetric synthesis of the amino ester from a prochiral precursor, typically an α-keto ester. Asymmetric reductive amination of ethyl 2-oxobutanoate (B1229078) offers a powerful method for establishing the chiral amine center with high enantioselectivity. This one-pot reaction involves the condensation of the keto ester with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) to form an imine intermediate, which is then asymmetrically reduced to the desired amino ester. nih.govnih.gov

This approach has several challenges, including the reversible formation of the unstable NH-imine intermediate and the potential for the nitrogen-containing reagents to coordinate with and deactivate metal catalysts. nih.govnih.gov However, significant progress has been made through the development of specialized catalytic systems.

Both transition-metal catalysis and biocatalysis are employed for this transformation.

Transition-Metal Catalysis : Chiral catalysts based on transition metals like iridium, rhodium, and ruthenium, combined with chiral phosphine (B1218219) ligands, have been developed for the asymmetric reductive amination of α-keto acid derivatives. researchgate.net These systems can achieve high enantioselectivities by creating a chiral environment around the imine substrate during the hydrogenation step.

Biocatalysis : Imine reductases (IREDs) have emerged as highly effective biocatalysts for the enantioselective synthesis of N-substituted α-amino esters from α-ketoesters. tcd.ie These enzymes can operate under mild reaction conditions and often provide both high conversion and excellent enantioselectivity, making them an attractive and sustainable option for producing chiral amines. tcd.ie For instance, screening of metagenomic IREDs has identified enzymes that can catalyze the synthesis of both (R)- and (S)-amino esters with greater than 99% ee.

Development of Stereocontrolled Protocols for Chiral α-Amino Esters

The synthesis of chiral α-amino esters, such as (S)-Ethyl 2-aminobutanoate, has been a focal point of extensive research. nih.gov A variety of stereocontrolled methods have been developed to achieve high enantioselectivity. These methods often involve the use of chiral auxiliaries, asymmetric catalysis, and resolutions of racemic mixtures.

One common approach is the alkylation of glycine (B1666218) derivatives where a chiral auxiliary directs the stereochemical outcome of the reaction. prismbiolab.com Another powerful strategy involves the asymmetric hydrogenation of α-enamino esters or their precursors. This method has been widely used for the synthesis of a broad range of α-amino acids with high enantiomeric excess. mdpi.com Furthermore, nucleophilic addition to α-imino esters has also emerged as a viable route to chiral α-amino esters. nih.gov

More recent advancements include metal-catalyzed cross-coupling reactions. For instance, a chiral nickel-based catalyst has been shown to effectively couple racemic alkyl electrophiles with alkylzinc reagents to produce protected unnatural α-amino acids with good yield and high enantiomeric excess. nih.gov This method is notable for its mild reaction conditions and tolerance to various functional groups. nih.gov Gold redox catalysis has also been employed for the asymmetric synthesis of α,α-disubstituted amino acid derivatives using a chiral auxiliary, achieving excellent diastereoselectivity. acs.org

Catalyst Selection and Enantiomeric Excess Optimization

The choice of catalyst is paramount in achieving high enantiomeric excess (e.e.) in the asymmetric synthesis of chiral α-amino esters. For hydrogenation reactions, catalysts based on rhodium and ruthenium with chiral phosphine ligands are commonly employed. The structure of the ligand plays a crucial role in determining the enantioselectivity of the reaction.

In nickel-catalyzed cross-coupling reactions, the selection of the chiral ligand is critical for achieving high enantioconvergence. nih.gov Similarly, in gold-catalyzed reactions, while chiral ligands have been explored, the use of chiral auxiliaries has proven to be a successful strategy for inducing high stereoselectivity. acs.org

Optimization of reaction conditions, such as solvent, temperature, and pressure, is also essential for maximizing the enantiomeric excess. For example, in a chiral-squaramide-catalyzed synthesis of α-allyl amino esters, careful optimization of the catalyst and reaction conditions led to high enantioselectivity (up to 97% e.e.) and diastereoselectivity (>10:1). nih.gov

Below is a table summarizing various catalytic systems and their effectiveness in the synthesis of chiral α-amino esters:

| Catalytic System | Reaction Type | Substrate | Product | Enantiomeric Excess (e.e.) | Diastereomeric Ratio (d.r.) | Reference |

| Chiral Nickel Catalyst | Cross-Coupling | Racemic alkyl electrophiles and alkylzinc reagents | Protected unnatural α-amino acids | Good | N/A | nih.gov |

| Gold Redox Catalysis with Chiral Auxiliary | α-Arylation | Alkyne and aryl diazonium salts | α,α-Disubstituted amino acid derivatives | 99% | >20:1 | acs.org |

| Chiral Squaramide Catalyst | Allylation | α-Chloro glycine esters | α-Allyl amino esters | up to 97% | >10:1 | nih.govacs.org |

| Imine Reductases (IREDs) | Reductive Amination | α-Ketoesters and amines | N-Substituted α-amino esters | Excellent | N/A | nih.gov |

Enzymatic and Biocatalytic Syntheses of this compound

Enzymatic and biocatalytic methods offer several advantages over traditional chemical syntheses, including high enantioselectivity, mild reaction conditions, and environmental compatibility. nih.govsemanticscholar.org

Lipase-Catalyzed Ammonolysis and Transesterification Reactions

Lipases are versatile enzymes that can catalyze a variety of reactions, including hydrolysis, esterification, and transesterification. nih.gov In the context of chiral amino ester synthesis, lipases have been successfully used for the kinetic resolution of racemic amino esters. researchgate.netlookchem.com

Lipase-catalyzed N-acylation is one such method where the enzyme selectively acylates one enantiomer of a racemic amino ester, allowing for the separation of the two enantiomers. researchgate.net For instance, Candida antarctica lipase (B570770) A has demonstrated excellent activity and high enantiodiscrimination in the kinetic resolution of cyclic α-amino esters. nih.gov The selectivity of these enzymatic processes can be highly dependent on the acylating agent and the solvent used. nih.govnih.gov

Transesterification reactions catalyzed by lipases are also employed for the resolution of racemic alcohols, which can be precursors to chiral amino acids. nih.gov The use of an appropriate acyl donor is crucial for achieving high enantioselectivity in these reactions. nih.gov

Transaminase-Mediated Chiral Amino Acid Ester Transformations

Transaminases, or aminotransferases, are pyridoxal (B1214274) 5'-phosphate-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. nih.govresearchgate.net This capability makes them powerful tools for the asymmetric synthesis of chiral amino acids and their esters. nih.govresearchgate.netnih.gov

Transaminases can be used for the kinetic resolution of racemic β-amino acids or for the asymmetric synthesis from a prochiral β-keto-substrate, with the latter offering a theoretical yield of 100%. nih.govresearchgate.net For the synthesis of L-2-aminobutyric acid, a precursor to (S)-Ethyl 2-aminobutanoate, a ω-transaminase from Vibrio fluvialis JS17 has been used to convert 2-oxobutyric acid with an enantiomeric excess higher than 99%. nih.gov Overcoming product inhibition, for example by using a biphasic reaction system, can significantly improve the conversion rate. nih.gov

Bioreduction and Bio-resolution Techniques for Enantiomer Production

Bioreduction, often employing whole microbial cells or isolated enzymes, is a valuable method for the enantioselective synthesis of chiral molecules. nih.gov For instance, the enantioselective microbial reduction of ketoesters can produce chiral hydroxy esters, which are versatile intermediates for the synthesis of various pharmaceuticals. nih.gov

Bio-resolution, particularly dynamic kinetic resolution (DKR), is a powerful strategy that can theoretically convert a racemic mixture into a single enantiomer with a 100% yield. msu.edu This process combines an enzymatic resolution with in situ racemization of the slower-reacting enantiomer. msu.edu For example, the dynamic resolution of racemic amino acids has been demonstrated using an (R)-selective amino acid oxidase in combination with a chemical reducing agent to afford the (S)-amino acid with high yield and enantiomeric excess. nih.gov

Resolution of Racemic 2-aminobutanoate Esters and Chiral Separation Techniques

The separation of enantiomers from a racemic mixture of 2-aminobutanoate esters is a critical step in obtaining the enantiomerically pure (S)-form. This can be achieved through classical resolution methods or by chromatographic techniques.

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amino ester with a chiral resolving agent, such as tartaric acid. google.com The resulting diastereomers, having different physical properties, can then be separated by crystallization.

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), are highly effective for the separation of enantiomers. yakhak.orgmdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have shown excellent enantioselectivity for the resolution of α-amino acid esters. yakhak.org The enantiomers are often derivatized with a suitable agent, like a nitrobenzoxadiazole (NBD) group, to enhance detection and improve separation. yakhak.org The choice of the mobile phase and the specific CSP are crucial factors influencing the separation efficiency. yakhak.org

Comprehensive two-dimensional gas chromatography is another powerful analytical technique for the resolution and quantification of amino acid enantiomers after derivatization. nih.gov

The following table provides an overview of different chiral separation techniques:

| Technique | Principle | Resolving Agent/Stationary Phase | Key Features | Reference |

| Classical Resolution | Formation and separation of diastereomeric salts | Chiral acids (e.g., L-tartaric acid) | Cost-effective for large-scale separation | google.com |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralcel OD-H) | High resolution and accuracy for analytical and preparative separations | yakhak.org |

| Comprehensive 2D Gas Chromatography | Separation based on volatility and chirality after derivatization | Chiral capillary columns (e.g., Lipodex E) | High sensitivity and accurate determination of enantiomeric excess | nih.gov |

Diastereomeric Salt Formation and Crystallization Protocols

One of the most established and industrially viable methods for resolving racemic mixtures is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This technique leverages the different physical properties of diastereomers, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgwikipedia.org

The process involves reacting the racemic mixture of ethyl 2-aminobutanoate with an enantiomerically pure chiral resolving agent. wikipedia.org For a racemic amine like ethyl 2-aminobutanoate, a chiral acid is a suitable resolving agent. The acid-base reaction forms a pair of diastereomeric salts: ((S)-amine·(R)-acid) and ((R)-amine·(R)-acid). These diastereomers are not mirror images and thus exhibit different solubilities in a given solvent system. libretexts.org

Commonly used chiral resolving agents for amines include tartaric acid, camphorsulfonic acid, and derivatives thereof. wikipedia.orgnih.gov L-(+)-Tartaric acid is a frequently employed agent for resolving α-amino acids and their derivatives due to its availability and effectiveness. researchgate.net The choice of solvent is crucial for successful resolution, as it significantly influences the solubility difference between the diastereomeric salts. nih.gov Optimization of the solvent system, temperature, and concentration is necessary to maximize the yield and enantiomeric excess of the desired diastereomeric salt. gavinpublishers.com

Once the less soluble diastereomeric salt crystallizes out of the solution, it is separated by filtration. The purified diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically enriched (S)-Ethyl 2-aminobutanoate. Subsequent treatment with hydrochloric acid yields the final product, this compound. wikipedia.org The resolving agent can often be recovered and reused, making the process more economical. libretexts.org A patent describes a process where DL-2-aminobutanamide is resolved using L-tartaric acid, followed by filtration to obtain the diastereomeric salt, which is then treated with hydrogen chloride to yield S-2-aminobutanamide hydrochloride. google.com

| Factor | Description | Significance |

|---|---|---|

| Chiral Resolving Agent | An enantiomerically pure compound (e.g., L-(+)-tartaric acid) that reacts with the racemate. | Forms diastereomeric salts with different physical properties. wikipedia.org |

| Solvent System | The liquid medium in which crystallization occurs (e.g., acetone, ethanol). | Crucial for maximizing the solubility difference between diastereomers. nih.gov |

| Temperature | Affects solubility and the kinetics of crystallization. | Controlled cooling can improve crystal purity and yield. gavinpublishers.com |

| Stoichiometry | The molar ratio of the racemic compound to the resolving agent. | Can influence the efficiency of the resolution process. |

Chromatographic Enantioseparation Methods (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), offer a powerful analytical and preparative method for separating enantiomers. phenomenex.com This method relies on the differential interactions between the enantiomers of the analyte and the chiral environment of the CSP.

For the separation of α-amino acid esters like ethyl 2-aminobutanoate, polysaccharide-based CSPs are widely used. yakhak.org These phases, often derived from cellulose or amylose coated on a silica (B1680970) support, can separate a broad range of chiral compounds. phenomenex.com The separation mechanism involves various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to different retention times for the (S) and (R) enantiomers on the column.

The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as 2-propanol, is a critical parameter that must be optimized to achieve baseline separation. yakhak.org The choice of mobile phase can significantly affect the retention factors and the enantioselectivity. phenomenex.com

Chiral gas chromatography (GC) is another technique used for the enantioseparation of volatile compounds like esters. In some cases, derivatization of the amino acid ester with a chiral reagent is performed to create diastereomers that can be separated on a standard achiral column. researchgate.net However, the direct separation on a chiral GC column is often preferred.

| Parameter | Typical Conditions/Options | Effect on Separation |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OD-H), Protein-based, Ligand exchange. phenomenex.comyakhak.org | The primary determinant of enantioselectivity. |

| Mobile Phase | Normal Phase (e.g., Hexane/2-Propanol); Reversed-Phase (e.g., Acetonitrile/Water). phenomenex.comyakhak.org | Affects retention time, resolution, and peak shape. |

| Flow Rate | Typically 0.5 - 2.0 mL/min. yakhak.org | Influences analysis time and column efficiency. |

| Detection | UV, Fluorescence (FL). yakhak.org | Depends on the chromophoric properties of the analyte. |

Advanced Catalytic Methods for this compound Synthesis

Asymmetric catalysis provides a more direct and often more efficient route to enantiomerically pure compounds by avoiding the separation of racemic mixtures. wikipedia.org These methods create the desired stereocenter selectively during the synthesis itself.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

The formation of the Cα-Cβ bond in the butanoate backbone can be achieved through various asymmetric catalytic reactions. These methods construct the chiral center by adding a two-carbon unit to a glycine-derived precursor or a related two-carbon synthon.

One powerful strategy is the asymmetric Mannich reaction, which involves the addition of an enolate equivalent to an imine. acs.org Catalytic asymmetric Mannich reactions can provide direct access to chiral α-amino esters. acs.org For instance, the reaction of an α-imino ester with a nucleophile, catalyzed by a chiral catalyst, can generate the desired product with high enantioselectivity.

Another approach is the catalytic asymmetric alkylation of glycine ester enolates. Chiral aldehyde catalysis, often in combination with transition metals, has been developed for the α-functionalization of N-unprotected amino acid esters. frontiersin.orgresearchgate.netnih.gov A chiral catalyst, such as one derived from BINOL, can activate the glycine ester to form a chiral enolate intermediate, which then reacts with an electrophile (e.g., an ethyl halide or equivalent) to form the C-C bond with stereocontrol. nih.gov

Palladium-catalyzed asymmetric allylic alkylation is another sophisticated method. This reaction can be used to introduce substituents at the α-position of amino acid esters with high control over chemoselectivity, regioselectivity, and enantioselectivity. acs.org While typically used for introducing allyl groups, modifications of this methodology can be envisioned for the synthesis of other alkylated amino acids.

| Reaction Type | Key Components | Catalyst Type | Reference |

|---|---|---|---|

| Asymmetric Mannich Reaction | α-Imino ester, Enolate precursor | Chiral aminothiourea, Chiral phosphoric acids | acs.org |

| Asymmetric Alkylation | Glycine ester, Alkylating agent | Chiral BINOL aldehyde, Phase-transfer catalysts | nih.gov |

| Asymmetric Allylation | Amino acid ester, Allyl acetate (B1210297) or alkyne | Chiral aldehyde/Palladium combined system | acs.org |

Asymmetric Catalysis in Carbon-Nitrogen Bond Formation

Asymmetric C-N bond formation strategies typically involve the stereoselective amination of a prochiral precursor. A prominent example is the asymmetric reductive amination of an α-keto ester, ethyl 2-oxobutanoate.

In this approach, the α-keto ester is reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent. The reaction proceeds through the in-situ formation of an imine intermediate, which is then hydrogenated or reduced in a stereoselective manner. Chiral transition metal complexes, for example, those based on rhodium or iridium with chiral phosphine ligands, are effective catalysts for asymmetric hydrogenation.

Biocatalysis offers a highly selective alternative. Imine reductases (IREDs) can catalyze the direct reductive coupling of α-ketoesters and amines to produce N-substituted α-amino esters with high conversion and excellent enantioselectivity under mild conditions. nih.gov While this often produces N-substituted products, subsequent dealkylation can yield the primary amine. Furthermore, transaminases can be used to convert α-keto acids into the corresponding α-amino acids, which can then be esterified. nih.gov These enzymatic methods are valued for their high stereospecificity and operation under environmentally benign conditions.

Another strategy involves the stereocontrolled C-N bond formation via radical 1,2-nitrogen migration, which can be achieved with high enantioselectivity using cooperative catalysis. nih.gov While complex, such advanced methods highlight the ongoing development in the asymmetric synthesis of β-amino acid derivatives, with principles that can be adapted for α-amino acids. nih.gov

| Method | Precursor | Catalyst/Reagent | Key Transformation |

|---|---|---|---|

| Asymmetric Reductive Amination | Ethyl 2-oxobutanoate | Chiral metal complex (e.g., Rh, Ir) + H₂ | Stereoselective reduction of an imine intermediate. |

| Biocatalytic Reductive Amination | Ethyl 2-oxobutanoate + Amine | Imine Reductase (IRED) | Enzyme-catalyzed reductive coupling. nih.gov |

| Biocatalytic Transamination | 2-Ketobutyric acid | Transaminase enzyme | Conversion of a keto acid to an amino acid. nih.gov |

Applications of S Ethyl 2 Aminobutanoate Hydrochloride As a Chiral Building Block in Complex Organic Synthesis

Integration into Peptide Chemistry and Peptidomimetic Design

The incorporation of non-natural amino acids is a key strategy in peptidomimetic design to enhance stability, potency, and receptor selectivity. (S)-Ethyl 2-aminobutanoate hydrochloride serves as a precursor to (S)-2-aminobutanoic acid, allowing for the introduction of an ethyl side chain at the α-carbon, which can influence the structure and function of synthetic peptides.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient, stepwise assembly of amino acids into a desired peptide sequence on a solid resin support. peptide.compitt.edu The fundamental process involves anchoring the C-terminal amino acid to the resin, followed by sequential cycles of deprotection of the N-terminal protecting group (commonly Fmoc or Boc) and coupling of the next N-protected amino acid. peptide.comlsu.edu

This compound can be integrated into SPPS workflows after N-terminal protection (e.g., with an Fmoc group) and saponification of the ethyl ester to the free carboxylic acid. This resulting Fmoc-(S)-2-aminobutanoic acid can then be activated and coupled to the growing peptide chain on the resin. The use of a large excess of activated amino acids in SPPS helps drive the coupling reaction to completion, with excess reagents and byproducts simply washed away by filtration. pitt.edu The incorporation of such a non-natural residue is a deliberate design choice to modify the peptide's properties.

Table 1: General Steps for Incorporating a Non-Natural Amino Acid via SPPS

| Step | Description | Purpose |

| 1. Preparation | N-terminal protection of the amino acid (e.g., with Fmoc) and ensuring a free carboxyl group. | To prevent self-polymerization and enable coupling. |

| 2. Resin Loading | Covalent attachment of the first amino acid to the solid support (resin). | To provide a solid-phase anchor for the synthesis. |

| 3. Deprotection | Removal of the N-terminal protecting group from the resin-bound amino acid. | To expose the free amine for the next coupling step. |

| 4. Coupling | Activation of the incoming amino acid's carboxyl group and reaction with the resin-bound amine. | To form the peptide bond. |

| 5. Repetition | Repetition of deprotection and coupling steps for each subsequent amino acid in the sequence. | To elongate the peptide chain. |

| 6. Cleavage | Cleavage of the completed peptide from the resin support and removal of side-chain protecting groups. | To release the final peptide into solution for purification. |

In solution-phase peptide synthesis, peptide bonds are formed between amino acids in a homogenous solvent system, with purification of the intermediate product after each step. americanpeptidesociety.org This method is often used for large-scale synthesis or the preparation of peptide fragments. The key to this process is the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. bachem.com

This compound, after appropriate N-protection, can be used directly in solution-phase synthesis. The ethyl ester serves as a C-terminal protecting group. The free amine of the hydrochloride salt can be coupled with an N-protected amino acid using standard coupling reagents. Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. americanpeptidesociety.orgbachem.compeptide.com

Introducing non-natural amino acids into a peptide backbone is a powerful tool for imposing conformational constraints. nih.gov The ethyl side chain of the 2-aminobutanoate residue introduces steric bulk that can restrict the rotational freedom around the peptide bonds (phi and psi angles), influencing the peptide's secondary structure. Peptides are often highly flexible, which can be detrimental to receptor binding and biological activity. nih.gov

By replacing a natural amino acid (like glycine (B1666218) or alanine) with a residue derived from this compound, chemists can stabilize specific conformations, such as β-turns or helical structures, which may be required for potent interaction with a biological target. unibo.it This conformational restriction can lead to increased enzymatic stability, as proteases may not recognize the modified structure, and enhanced receptor specificity, as the peptide is "pre-organized" into its bioactive shape. nih.govescholarship.org

Precursor Role in Active Pharmaceutical Ingredient (API) Synthesis and Drug Discovery

The most significant and well-documented application of this compound and its derivatives is as a key chiral intermediate in the synthesis of major APIs, particularly in the field of neurology.

This compound is a direct precursor to (S)-2-aminobutyramide hydrochloride, a critical building block for the synthesis of the anti-epileptic drugs Levetiracetam and Brivaracetam. nih.govnih.gov These drugs are known for their high affinity for the synaptic vesicle protein 2A (SV2A). researchgate.net

The synthesis of Levetiracetam involves the reaction of (S)-2-aminobutyramide hydrochloride with 4-chlorobutyryl chloride. blogspot.commyexperiment.org The resulting intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, undergoes an intramolecular cyclization reaction in the presence of a base to form the final pyrrolidinone ring structure of Levetiracetam. scribd.comresearchgate.net

Table 2: Simplified Synthetic Pathway to Levetiracetam

| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Role of Chiral Building Block |

| 1. Amidation | This compound | Methanolic Ammonia (B1221849) | (S)-2-aminobutyramide hydrochloride myexperiment.org | Provides the core stereocenter and side chain. |

| 2. Acylation | (S)-2-aminobutyramide hydrochloride | 4-Chlorobutyryl chloride, Base (e.g., KOH) blogspot.com | (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide myexperiment.orgresearchgate.net | The chiral fragment is acylated to introduce the rest of the backbone. |

| 3. Cyclization | (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide | Base (e.g., KOH) | Levetiracetam myexperiment.org | The intermediate cyclizes to form the final API. |

Similarly, Brivaracetam, an analogue of Levetiracetam, is also synthesized using (S)-2-aminobutanamide or its hydrochloride salt. google.comnewdrugapprovals.org In one common route, (S)-2-aminobutanamide is reacted with a chiral lactone intermediate to construct the core structure of the drug. nih.gov The stereochemical integrity of the (S)-2-aminobutanoate starting material is crucial as it dictates the final stereochemistry of the API, which is essential for its pharmacological activity. researchgate.netgoogle.com

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. nih.govresearchgate.net Prodrug strategies are often employed to overcome issues such as poor solubility, low bioavailability, or lack of site-specific delivery. nih.govblumberginstitute.org

The structure of this compound lends itself to prodrug design. The ethyl ester group is a classic "promoiety" that can be attached to a parent drug containing a carboxylic acid. This esterification increases the lipophilicity of the drug, which can enhance its ability to cross cell membranes, such as the intestinal wall or the blood-brain barrier. Once absorbed, the ester can be hydrolyzed by esterase enzymes in the blood or target tissues to release the active carboxylic acid form of the drug. researchgate.net Using an amino acid ester as a promoiety can also enable the prodrug to be recognized by amino acid transporters, potentially hijacking these systems to improve cellular uptake. nih.gov Therefore, incorporating the (S)-2-aminobutanoate ethyl ester moiety into a drug candidate is a viable strategy for enhancing its pharmacokinetic properties.

Contributions to Asymmetric Synthesis and Chiral Auxiliary Development

This compound serves as a valuable chiral building block in asymmetric synthesis, a field focused on the selective synthesis of a specific stereoisomer of a molecule. Its inherent chirality is leveraged to control the stereochemical outcome of reactions, leading to the formation of enantiomerically pure or enriched products. This is crucial in medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereochemistry. enamine.net

Enantioselective Construction of New Stereocenters

The core utility of this compound in enantioselective synthesis lies in its role as a precursor to more complex chiral molecules. The existing stereocenter in the aminobutanoate backbone is used to influence the creation of new stereocenters in a predictable manner.

One prominent application is in the synthesis of non-proteinogenic α-amino acids, which are vital components in the design of peptide-based drugs and other bioactive molecules. For instance, it is a precursor for (S)-2-aminobutyric acid, which is a key intermediate for the antiepileptic drug Levetiracetam. nih.gov The synthesis of Levetiracetam often involves a Strecker reaction using a chiral auxiliary, where the stereochemistry of the final product is carefully controlled.

Another example is the large-scale synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, a bioisostere of leucine (B10760876) used in drug design. In this process, a recyclable chiral auxiliary is used to form a Ni(II) complex with a glycine Schiff base. This complex is then alkylated, and subsequent disassembly yields the target fluorinated amino acid with high enantiomeric purity. mdpi.com The (S)-configuration of the starting material or the chiral auxiliary derived from it is instrumental in guiding the stereoselective alkylation step, thereby establishing a new stereocenter.

The table below summarizes a key transformation where a chiral precursor related to (S)-Ethyl 2-aminobutanoate is used to generate a new stereocenter.

| Precursor/Intermediate | Reaction Type | Product | Key Outcome |

| (S)-2-aminobutyric acid hydrochloride | Amidation and Cyclization | (S)-Levetiracetam | Enantiomerically pure synthesis of an active pharmaceutical ingredient. |

| Ni(II) complex of glycine Schiff base with a chiral auxiliary | Asymmetric Alkylation | (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid | High-yield, large-scale production of a fluorinated amino acid analog. mdpi.com |

Application in Regioselective and Stereoselective Cyclization Reactions

Chiral building blocks derived from this compound are also employed in cyclization reactions to form carbo- and heterocyclic ring systems with high degrees of stereocontrol. These reactions are fundamental in the synthesis of natural products and complex pharmaceutical agents. The regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (which stereoisomer is formed) of these ring-closing steps are often dictated by the stereochemistry of the starting material.

For example, in the construction of indole-fused heterocycles, intramolecular cyclization reactions based on electrophilic aromatic substitution (SEAr) can exhibit high regioselectivity. nih.gov While not directly involving this compound, these principles apply when incorporating such chiral fragments into substrates for cyclization. The chiral center can influence the conformation of the transition state, favoring the formation of one regioisomer or stereoisomer over others.

A study on the regioselective intramolecular cyclization of a 1,10-seco-triterpenoid demonstrated how reaction conditions (acidic vs. basic catalysis) could direct the cyclization pathway to form different ring systems. mdpi.com Stereoselective heterocyclization under acidic conditions led to the formation of a cyanopyran-3-one ring fused to the triterpenoid (B12794562) core. The stereochemistry of the starting material was crucial for the formation of the specific (2S)-cyano derivative, highlighting the role of inherent chirality in guiding complex cyclizations. mdpi.com

Derivatization Strategies for Novel Organic Scaffolds

The functional groups of this compound—the amine, the ester, and the chiral center—provide multiple points for modification, allowing for its elaboration into a wide array of novel organic scaffolds.

Formation of Substituted α-Amino Esters and Amides

A primary derivatization strategy involves reactions at the amine and ester functionalities. The amino group can be acylated, alkylated, or used in the formation of imines, while the ester can be hydrolyzed, reduced, or converted into an amide. These transformations are fundamental to peptide synthesis and the creation of small-molecule libraries for drug discovery.

The synthesis of (S)-2-aminobutanamide hydrochloride, a key intermediate for Levetiracetam, is a prime example. google.comgoogle.com This is typically achieved by treating the corresponding methyl or ethyl ester with ammonia. google.com

| Starting Material | Reagent | Product | Application |

| This compound | Methanolic Ammonia | (S)-2-aminobutanamide | Intermediate for Levetiracetam synthesis. |

| (S)-2-aminobutyric acid hydrochloride | Thionyl chloride, Methanol (B129727) | Methyl (S)-2-aminobutyrate hydrochloride | Esterification for further functionalization. google.com |

The resulting α-amino amides and esters can be further modified. For instance, the amide can be condensed with other molecules, like 4-chlorobutyryl chloride, and subsequently cyclized to form the pyrrolidinone ring of Levetiracetam.

Synthesis of Chiral Heterocyclic Systems

This compound is a valuable starting material for the synthesis of various chiral heterocyclic compounds, which are prevalent structures in pharmaceuticals and natural products. The chiral ethyl group can direct the stereochemical outcome of cyclization reactions, leading to enantiomerically enriched heterocyclic scaffolds.

Chiral 1,2-amino alcohols, which can be derived from the reduction of α-amino esters, are privileged building blocks for heterocycles like morpholinones and oxazolidinones. researchgate.net For example, a practical synthesis of chiral 1,2-amino alcohols utilizes a pseudoephedrine auxiliary in a reaction with arylglyoxals to form morpholinone products with high yield and selectivity. The morpholine (B109124) ring can then be converted into the desired 1,2-amino alcohol. researchgate.net By starting with a chiral precursor like (S)-Ethyl 2-aminobutanoate, the synthesis can be directed towards specific enantiomers of these important heterocyclic systems. The intramolecular Mannich reaction of related chiral building blocks, such as (S)-2-(α-hydroxyethyl)benzimidazole, with primary aromatic amines and formaldehyde (B43269) has been shown to produce a novel class of oxadiazepino[5,6-a]benzimidazoles. clockss.org This illustrates how the inherent chirality of a starting material can be translated into complex, fused heterocyclic systems.

Mechanistic Investigations of Reactions Involving S Ethyl 2 Aminobutanoate Hydrochloride

Nucleophilic Reaction Mechanisms and Selectivity in Esterification and Amidation

The reactivity of (S)-Ethyl 2-aminobutanoate hydrochloride is largely dictated by the electrophilic nature of the ester carbonyl group. This functionality is susceptible to nucleophilic attack, leading to key transformations such as esterification (transesterification) and amidation. These reactions proceed through a nucleophilic acyl substitution mechanism.

In a typical amidation reaction, an amine nucleophile attacks the carbonyl carbon of the ester. This is a crucial step in the synthesis of various pharmaceutical compounds. For instance, (S)-2-aminobutanamide, a precursor to the antiepileptic drug Levetiracetam, can be synthesized from (S)-Ethyl 2-aminobutanoate. google.comgoogle.com The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the more stable amide bond. The selectivity of this reaction is high, as the amide bond is thermodynamically more stable than the ester bond.

The reaction can be summarized in the following steps:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: A transient, negatively charged tetrahedral intermediate is formed.

Leaving Group Departure: The intermediate collapses, and the ethoxide ion is eliminated.

Proton Transfer: A final proton transfer step yields the neutral amide product and ethanol (B145695).

Similarly, transesterification can occur in the presence of another alcohol, where the incoming alcohol displaces the original ethoxy group through a similar nucleophilic acyl substitution pathway. The selectivity in these reactions is influenced by factors such as the nucleophilicity of the attacking species, the stability of the leaving group, and the reaction conditions.

Table 1: Key Nucleophilic Reactions of (S)-Ethyl 2-aminobutanoate

| Reaction Type | Nucleophile | Key Intermediate | Product Type |

|---|---|---|---|

| Amidation | Amine (e.g., NH₃) | Tetrahedral Intermediate | Amide |

| Transesterification | Alcohol (R'-OH) | Tetrahedral Intermediate | New Ester |

| Hydrolysis | Water (H₂O) | Tetrahedral Intermediate | Carboxylic Acid |

Role of Acid Catalysis in Transformations of this compound

The hydrochloride salt of (S)-Ethyl 2-aminobutanoate plays a significant role in acid-catalyzed reactions. The presence of a proton source can activate the carbonyl group of the ester, making it more electrophilic and thus more susceptible to nucleophilic attack. This is the fundamental principle behind Fischer esterification and acid-catalyzed hydrolysis. masterorganicchemistry.comchemguide.co.uk

In an acidic medium, the carbonyl oxygen is protonated, which increases the positive charge on the carbonyl carbon. This enhancement of electrophilicity facilitates the attack by weak nucleophiles, such as water or alcohols.

The mechanism for acid-catalyzed hydrolysis, the reverse of Fischer esterification, involves the following key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, activating the ester. chemguide.co.uk

Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, making it a better leaving group (ethanol).

Elimination of Ethanol: The tetrahedral intermediate collapses, eliminating a molecule of ethanol.

Deprotonation: The protonated carboxylic acid product is deprotonated to regenerate the acid catalyst and yield the final carboxylic acid. chemguide.co.uk

The equilibrium of this reaction can be controlled by the concentration of reactants and products. For example, using a large excess of water will drive the equilibrium towards the formation of the carboxylic acid, (S)-2-aminobutanoic acid. masterorganicchemistry.com Conversely, removing water would favor the ester form.

Elucidation of Enzymatic Reaction Pathways and Substrate Specificity (e.g., Aminomutases)

Enzymes, particularly hydrolases like lipases and esterases, are known to catalyze reactions involving amino acid esters with high specificity. nih.govnih.gov These biocatalysts can be employed for the hydrolysis or transesterification of (S)-Ethyl 2-aminobutanoate under mild conditions, often with high enantioselectivity. mdpi.com

Lipase-catalyzed hydrolysis of the ethyl ester would yield (S)-2-aminobutanoic acid. The general catalytic cycle of a lipase (B570770) involves the formation of an acyl-enzyme intermediate. nih.govnih.gov The serine residue in the active site of the lipase acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, followed by the release of the alcohol (ethanol) and the formation of an acyl-enzyme complex. This complex then reacts with water (hydrolysis) or another nucleophile to release the carboxylic acid and regenerate the enzyme. nih.gov

While specific studies on the use of aminomutases with (S)-Ethyl 2-aminobutanoate are not prevalent in the provided search results, the general function of these enzymes is to catalyze the transfer of an amino group from one carbon to another. Such an enzyme could potentially be used to interconvert alpha- and beta-amino esters.

Enzymatic reactions offer several advantages, including mild reaction conditions, high selectivity, and the ability to perform kinetic resolutions of racemic mixtures. For instance, an acylase enzyme can selectively hydrolyze an N-acyl derivative of one enantiomer of an amino acid, allowing for the separation of the two enantiomers. google.com

Table 2: Potential Enzymatic Transformations of (S)-Ethyl 2-aminobutanoate

| Enzyme Class | Reaction Type | Substrate | Potential Product |

|---|---|---|---|

| Lipase/Esterase | Hydrolysis | (S)-Ethyl 2-aminobutanoate | (S)-2-Aminobutanoic acid |

| Lipase/Esterase | Transesterification | (S)-Ethyl 2-aminobutanoate & R'-OH | (S)-R' 2-aminobutanoate |

| Acylase (on N-acyl derivative) | Hydrolysis | N-acyl-(S)-Ethyl 2-aminobutanoate | (S)-Ethyl 2-aminobutanoate |

Transition State Analysis and Stereochemical Control in Reactions

The stereochemistry of reactions involving (S)-Ethyl 2-aminobutanoate is of paramount importance, particularly in the synthesis of enantiomerically pure pharmaceuticals. The chiral center at the alpha-carbon (C2) is a key feature of the molecule.

In nucleophilic acyl substitution reactions at the carbonyl carbon, such as amidation and hydrolysis, the stereochemistry at the alpha-carbon is generally retained. This is because the reaction center is the sp²-hybridized carbonyl carbon, and the bond to the chiral alpha-carbon is not broken during the reaction. The transition state for these reactions involves the formation of a tetrahedral intermediate at the carbonyl carbon. acs.org The energy of this transition state determines the rate of the reaction.

The stereochemical integrity of the alpha-carbon is crucial in multi-step syntheses. For example, in the synthesis of Levetiracetam, it is essential to maintain the (S)-configuration throughout the reaction sequence to ensure the therapeutic efficacy of the final product. fda.gov Any racemization would lead to a mixture of enantiomers, which could have different pharmacological properties.

Kinetic resolution is a powerful technique that exploits the different rates of reaction of enantiomers with a chiral catalyst or reagent. libretexts.orglibretexts.org For example, a lipase may hydrolyze the (S)-enantiomer of a racemic amino acid ester faster than the (R)-enantiomer, allowing for their separation. This difference in reaction rates is due to the different energies of the diastereomeric transition states formed between the enzyme and each enantiomer.

Computational and Theoretical Chemistry Studies on S Ethyl 2 Aminobutanoate Hydrochloride

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for predicting molecular properties.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the lowest energy arrangement of atoms, corresponding to the equilibrium geometry. For flexible molecules like (S)-Ethyl 2-aminobutanoate hydrochloride, which has several rotatable bonds, this process is more complex and is known as conformational analysis.

Computational studies on related amino acids and dipeptides have demonstrated that DFT methods, such as B3LYP and M06-2X, are effective in identifying stable conformers. nih.gov For instance, a conformational analysis of a dipeptide involved exploring 243 potential starting geometries, which were then optimized to find 87 unique stable conformers. nih.gov This highlights the complexity of the potential energy surface for even simple amino acid derivatives. The stability of these conformers is dictated by a delicate balance of intramolecular interactions, such as hydrogen bonds between the ammonium (B1175870) group and the carbonyl oxygen, and steric hindrance from the ethyl groups. nih.gov In the case of this compound, the protonated amine group (NH3+) and the ester group are key players in forming these intramolecular hydrogen bonds, which significantly influence the preferred conformation. nih.govscirp.org

The relative energies of different conformers can be calculated to determine their population at a given temperature. Theoretical studies on β-amino acids have shown that solvation can alter the relative stability of conformers, emphasizing the importance of including solvent effects in the calculations, often through models like the Polarizable Continuum Model (PCM). scirp.org

Table 1: Illustrative Conformational Analysis Data for a Model Amino Acid Ester (Note: This data is representative of a typical amino acid ester and not specific to this compound, for which specific studies were not found in the searched literature.)

| Conformer | Dihedral Angle (ϕ, °) | Dihedral Angle (ψ, °) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

| 1 | -150 | 160 | 0.00 | 0.00 |

| 2 | -70 | 80 | 1.25 | 0.95 |

| 3 | 60 | -70 | 2.10 | 1.80 |

| 4 | 180 | 50 | 3.50 | 2.90 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large Egap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small Egap suggests the molecule is more reactive. nih.gov

For amino acid derivatives, DFT calculations are routinely used to determine the energies of these frontier orbitals. researchgate.netresearchgate.net In this compound, the HOMO is expected to be localized around the non-bonding orbitals of the oxygen atoms and potentially the C-C and C-H bonds, while the LUMO is likely centered on the protonated amine and carbonyl carbon, representing the sites for nucleophilic and electrophilic attack, respectively. The introduction of different substituent groups can tune the HOMO-LUMO gap, altering the molecule's electronic properties and reactivity. rsc.org

Table 2: Representative FMO Data for Amino Acids from DFT Calculations (Note: This data is generalized from studies on various amino acids and is for illustrative purposes only.)

| Quantum Chemical Parameter | Definition | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 1.0 |

| Egap (LUMO-HOMO) | HOMO-LUMO Energy Gap | 5.5 to 8.0 |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.5 |

| Electron Affinity (A) | -ELUMO | 0.5 to -1.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.75 to 4.0 |

| Electronegativity (χ) | (I + A) / 2 | 3.25 to 3.75 |

Molecular Dynamics Simulations for Conformational and Reaction Pathway Analysis

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how molecules interact in a simulated environment (e.g., in an aqueous solution). mdpi.comnih.gov

For this compound, MD simulations can be used to explore its conformational landscape in solution, showing the transitions between different stable geometries identified by DFT. nih.gov This is crucial for understanding which conformations are most prevalent in a realistic environment and how the solvent shell structure (e.g., water molecules) influences the molecule's shape and dynamics. nih.gov

Furthermore, MD simulations, particularly advanced techniques like ab-initio MD (which uses quantum mechanics to calculate forces), can be employed to model reaction pathways. mdpi.com For instance, simulations of amino acids under specific conditions have revealed detailed, step-by-step mechanisms of their decomposition, showing the crucial role of surrounding water molecules in mediating the reactions. mdpi.comresearchgate.net Such simulations could be used to study the hydrolysis of the ester group in this compound or its participation in peptide bond formation, providing insights into the transition states and intermediates involved.

Quantum Chemical Insights into Chiral Recognition Processes

Chiral recognition—the ability of a chiral molecule to interact differently with the two enantiomers of another chiral molecule—is fundamental to many biological and chemical processes. Understanding the mechanism of this recognition at a molecular level is essential for applications like enantioselective separations and asymmetric catalysis.

Quantum chemical calculations are instrumental in elucidating the forces behind chiral recognition. These studies often focus on the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) between a chiral host (a receptor) and a chiral guest (like an amino acid ester). nih.gov By building a diastereomeric complex between the host and each enantiomer of the guest, computational methods can calculate the interaction energies. A significant difference in the binding energy between the two diastereomeric complexes indicates effective chiral recognition.

Studies on glucose-based receptors have used a combination of NMR spectroscopy and computational modeling to determine the binding mode of amino acid methyl esters. nih.gov These models revealed that the binding affinity and selectivity are highly dependent on the solvent and the specific interactions, such as hydrogen bonds between the ammonium group of the amino acid ester and the ether oxygens of the receptor. nih.gov For this compound, similar studies could predict its interaction with chiral stationary phases in chromatography or with chiral catalysts, explaining the basis for enantioselective separation or reaction. rsc.orgnih.gov

In Silico Modeling of Reaction Mechanisms and Transition States

In silico modeling provides a way to study chemical reactions that are difficult to observe experimentally, particularly the fleeting transition states that govern reaction rates. researchgate.net Computational methods can map out the entire potential energy surface of a reaction, identifying the reactants, products, intermediates, and the transition states that connect them.

For reactions involving this compound, such as esterification, hydrolysis, or peptide coupling, computational modeling can provide critical mechanistic details. pearson.com For example, DFT calculations can be used to model the nucleophilic attack on the carbonyl carbon, revealing the structure and energy of the tetrahedral intermediate and the subsequent transition state for the elimination of the leaving group. acs.org

Recent advances have focused on developing efficient methods to locate transition states, which are first-order saddle points on the potential energy surface. This allows for the calculation of activation barriers (the energy difference between the reactants and the transition state), which are directly related to the reaction rate. These computational approaches can be used to screen different catalysts or reaction conditions to find the most efficient pathway for a desired transformation. acs.org

Computational Design of Novel Derivatives and Catalytic Systems

The insights gained from theoretical studies can be leveraged for the rational design of new molecules with enhanced properties. This field, known as computer-aided molecular design (CAMD), is becoming increasingly important in materials science and drug discovery. nih.gov

Starting with the structure of this compound, computational tools can be used to design novel derivatives. For example, by systematically modifying functional groups, researchers can predict how these changes will affect properties like reactivity (via HOMO-LUMO gap analysis) or binding affinity to a specific target. nih.gov This in silico screening process allows for the prioritization of the most promising candidates for synthesis and experimental testing, saving significant time and resources. nih.gov

Similarly, computational chemistry is a powerful tool for designing and optimizing catalysts. nih.gov By modeling the interaction of a substrate like this compound with a potential catalyst, researchers can understand the key interactions that lead to rate acceleration. acs.org This knowledge can then be used to modify the catalyst structure to improve its efficiency and selectivity. For instance, computational methods have been used to design bifunctional pyridoxal (B1214274) catalysts for asymmetric reactions of amino esters and to create artificial enzymes for ester hydrolysis from scratch. acs.orgresearchgate.net

Q & A

Q. What are the standard synthetic routes for (S)-Ethyl 2-aminobutanoate hydrochloride, and how are reaction conditions optimized?

The compound is synthesized via reductive amination. For example, methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride is reacted with benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane under nitrogen, followed by purification via silica gel chromatography (hexane/ethyl acetate) . Key parameters include inert gas atmospheres, stoichiometric ratios (e.g., 1:1 benzaldehyde:amine), and temperature control (e.g., 0°C for quenching). Optimizing pH during workup (e.g., using saturated NaHCO₃) minimizes side reactions .

Q. How is the purity and stereochemical integrity of this compound validated?

Analytical methods include:

Q. What are the primary applications of this compound in chemical synthesis?

It serves as a chiral building block for:

- Amino acid derivatives : Used in peptide synthesis via coupling reactions (e.g., EDC/HOBt activation) .

- Pharmaceutical intermediates : For β-lactam antibiotics or GABA analogs, leveraging its stereochemistry .

- Oxidation/Reduction studies : The ketone group in related analogs (e.g., Ethyl 2-amino-3-oxobutanoate) undergoes transformations to generate α-hydroxy acids or amines .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., over-reduction or racemization) impact synthesis yield, and how are they mitigated?

Racemization risks arise under basic conditions or prolonged heating. Mitigation strategies include:

- Low-temperature reactions (<20°C) to preserve stereochemistry .

- Catalyst selection : Sodium triacetoxyborohydride minimizes over-reduction compared to NaBH₄ .

- Inert atmospheres : Nitrogen or argon prevents oxidation of sensitive intermediates . Contradictions in reported yields (e.g., 71% vs. 88%) highlight the need for solvent purity and catalyst freshness .

Q. What analytical challenges arise in characterizing degradation products, and how are they resolved?

Degradation via hydrolysis (ester → carboxylic acid) or oxidation (amine → nitro) is common. Advanced methods include:

- High-resolution mass spectrometry (HRMS) : Identifies exact masses of degradation fragments .

- 2D-NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .

- X-ray crystallography : Confirms stereochemistry in crystalline derivatives .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in pharmacological studies?

Molecular docking and kinetic assays reveal:

- GABA receptor modulation : The (S)-enantiomer shows higher binding affinity due to spatial compatibility with receptor pockets .

- Metabolic stability : In vitro assays with liver microsomes assess esterase-mediated hydrolysis rates, critical for prodrug design .

Methodological Insights from Evidence

- Synthetic Optimization : and highlight dichloroethane as a preferred solvent for reductive amination, offering better solubility and reduced side reactions vs. THF or MeOH .

- Purification : Silica gel chromatography with hexane/ethyl acetate (3:1) achieves >95% purity, while recrystallization from ethanol/water improves crystallinity .

- Stability : Storage at −15°C under anhydrous conditions prevents hydrolysis; lyophilization is recommended for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.